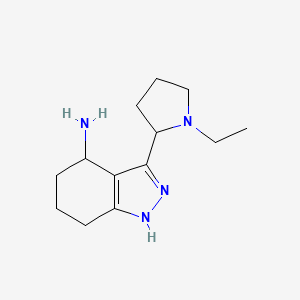
3-(1-Ethylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Ethylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a complex organic compound featuring a pyrrolidine ring fused with an indazole structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves the construction of the pyrrolidine ring followed by the formation of the indazole moiety. One common approach is to start with the cyclization of a suitable precursor to form the pyrrolidine ring, followed by the introduction of the ethyl group at the nitrogen atom. The indazole ring can then be constructed through a series of cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts such as palladium or nickel complexes can facilitate the cyclization reactions, while maintaining stringent control over reaction conditions such as temperature, pressure, and pH to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Ethylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
3-(1-Ethylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(1-Ethylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-(1-Methylpyrrolidin-2-yl)pyridine: Similar pyrrolidine structure but with a pyridine ring instead of an indazole.
Pyrrolidine-2-one: Contains a pyrrolidine ring with a ketone group.
Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring.
Uniqueness
3-(1-Ethylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is unique due to its fused indazole and pyrrolidine rings, which confer specific structural and electronic properties that may enhance its biological activity and specificity compared to other similar compounds.
Propiedades
Fórmula molecular |
C13H22N4 |
|---|---|
Peso molecular |
234.34 g/mol |
Nombre IUPAC |
3-(1-ethylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine |
InChI |
InChI=1S/C13H22N4/c1-2-17-8-4-7-11(17)13-12-9(14)5-3-6-10(12)15-16-13/h9,11H,2-8,14H2,1H3,(H,15,16) |
Clave InChI |
KKBBBUBRGOOPKF-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC1C2=NNC3=C2C(CCC3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


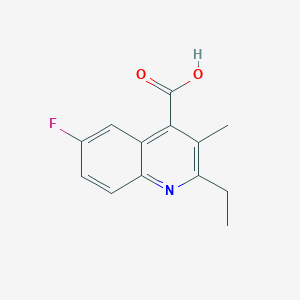

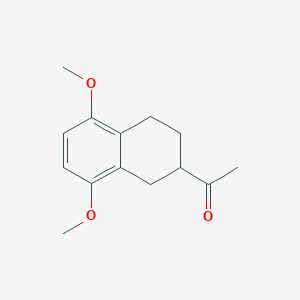
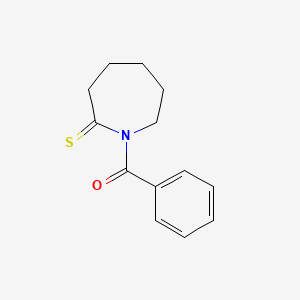
![Benzo[b][1,6]naphthyridine, 10-chloro-1,2,3,4-tetrahydro-2-methyl-](/img/structure/B11878144.png)
![1-(6-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine](/img/structure/B11878159.png)
![6-Hydroxy-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B11878165.png)
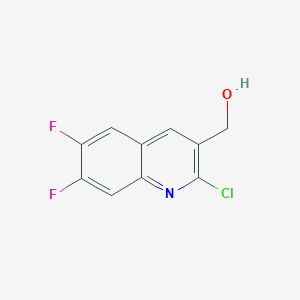

![2-{[(2S)-1-Methylpyrrolidin-2-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11878195.png)




